3-(4-Bromo-2-fluorophenyl)-2-propenoic acid
Overview
Description
3-(4-Bromo-2-fluorophenyl)-2-propenoic acid is an organic compound with the molecular formula C9H6BrFO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of cinnamic acid derivatives. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)-2-propenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: A similar compound with a biphenyl structure, used in organic synthesis and materials science.
3-(4-Bromo-2-fluorophenyl)propanoic acid: Another related compound with a similar substitution pattern on the phenyl ring.
Uniqueness
3-(4-Bromo-2-fluorophenyl)-2-propenoic acid is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination can impart distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
3-(4-Bromo-2-fluorophenyl)-2-propenoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine and fluorine in its structure may influence its biological activity by altering lipophilicity and reactivity.
1. Anti-Inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on structurally related compounds have shown that they can inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are crucial in the inflammatory response .
2. Anticancer Activity
The compound's potential anticancer effects are noteworthy. Investigations into related compounds suggest that they may inhibit cancer cell proliferation through various pathways, including the induction of apoptosis and the inhibition of cell cycle progression. For example, certain derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into this compound .
3. Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in inflammatory processes and cancer progression. Specifically, it has been suggested that it could inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the synthesis of prostaglandins from arachidonic acid, thereby reducing inflammation .
The biological activity of this compound is likely linked to its ability to interact with specific molecular targets:
- Cyclooxygenase Inhibition : Similar compounds have been documented to bind to the active site of COX enzymes, preventing substrate access and subsequent prostaglandin synthesis.
- Cell Signaling Pathways : The compound may modulate signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of bromo-substituted phenolic acids, it was found that these compounds significantly reduced the levels of pro-inflammatory cytokines in vitro. The mechanism was attributed to their ability to inhibit COX activity and modulate NF-kB signaling pathways.
Case Study 2: Anticancer Potential
A series of experiments involving derivatives of this compound showed promising results against breast cancer cell lines. The compound exhibited an IC50 value indicating effective cytotoxicity, suggesting its potential as a lead compound for further drug development .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJGKQYKYNDYMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261087 | |
Record name | 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149947-19-3 | |
Record name | 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149947-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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